2-Difluoromethyl-4-nitro-benzooxazole
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Overview
Description
2-Difluoromethyl-4-nitro-benzooxazole is an organic compound with the molecular formula C8H4F2N2O3 It belongs to the class of benzooxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to the benzooxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethyl-4-nitro-benzooxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and difluoromethylating agents.
Formation of Benzooxazole Core: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzooxazole core.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents under specific reaction conditions, often involving the use of bases and solvents like dimethyl sulfoxide (DMSO).
Nitration: The final step involves the nitration of the benzooxazole intermediate to introduce the nitro group at the desired position. This is typically achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethyl-4-nitro-benzooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzooxazole ring.
Reduction: Amino derivatives of the benzooxazole ring.
Substitution: Various substituted benzooxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Difluoromethyl-4-nitro-benzooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethyl-4-nitro-benzooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-benzooxazole: Similar structure but with a methyl group instead of a difluoromethyl group.
2-Difluoromethyl-5-nitro-benzooxazole: Similar structure but with the nitro group at a different position.
2-Difluoromethyl-4-amino-benzooxazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Difluoromethyl-4-nitro-benzooxazole is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
This compound’s unique combination of functional groups makes it a valuable subject of study in various fields, offering opportunities for the development of new materials, pharmaceuticals, and chemical processes.
Properties
IUPAC Name |
2-(difluoromethyl)-4-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)8-11-6-4(12(13)14)2-1-3-5(6)15-8/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXVNXLOQLRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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